molecular formula C14H10BrClN2O2 B11823202 5-{2-[(2-Bromophenyl)methylidene]hydrazin-1-yl}-2-chlorobenzoic acid

5-{2-[(2-Bromophenyl)methylidene]hydrazin-1-yl}-2-chlorobenzoic acid

Cat. No.: B11823202
M. Wt: 353.60 g/mol
InChI Key: MWDPDWXZPIBRTI-UHFFFAOYSA-N
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Description

5-{2-[(2-Bromophenyl)methylidene]hydrazin-1-yl}-2-chlorobenzoic acid: is a chemical compound with the molecular formula C14H10BrClN2O2 and a molecular weight of 353.6 g/mol . This compound is characterized by the presence of a bromophenyl group, a chlorobenzoic acid moiety, and a hydrazine linkage. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{2-[(2-Bromophenyl)methylidene]hydrazin-1-yl}-2-chlorobenzoic acid typically involves the condensation of 2-bromobenzaldehyde with hydrazine derivatives, followed by the introduction of the chlorobenzoic acid group. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine linkage, leading to the formation of azobenzene derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The chlorobenzoic acid moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents like water or dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Azobenzene derivatives

    Reduction: Phenyl-substituted derivatives

    Substitution: Various nucleophile-substituted benzoic acids

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.

    Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

Biology:

    Bioconjugation: The hydrazine group allows for conjugation with biomolecules, making it useful in labeling and detection assays.

    Drug Development: It serves as a scaffold for designing new pharmaceuticals with potential therapeutic effects.

Medicine:

    Diagnostic Agents: The compound can be used in the development of diagnostic agents for imaging and detection of diseases.

Industry:

    Dyes and Pigments: It can be used in the synthesis of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of 5-{2-[(2-Bromophenyl)methylidene]hydrazin-1-yl}-2-chlorobenzoic acid involves its interaction with molecular targets through its functional groups. The hydrazine linkage can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromophenyl and chlorobenzoic acid moieties can interact with hydrophobic and aromatic regions of biomolecules, affecting their function and stability.

Comparison with Similar Compounds

    2-Bromobenzaldehyde: Shares the bromophenyl group but lacks the hydrazine and chlorobenzoic acid moieties.

    2-Chlorobenzoic Acid: Contains the chlorobenzoic acid moiety but lacks the bromophenyl and hydrazine groups.

    Azobenzene Derivatives: Formed through oxidation of the hydrazine linkage, sharing structural similarities.

Uniqueness: 5-{2-[(2-Bromophenyl)methylidene]hydrazin-1-yl}-2-chlorobenzoic acid is unique due to its combination of functional groups, which confer specific reactivity and interaction capabilities. This makes it a versatile compound for various research applications, distinguishing it from simpler analogs.

Properties

Molecular Formula

C14H10BrClN2O2

Molecular Weight

353.60 g/mol

IUPAC Name

5-[2-[(2-bromophenyl)methylidene]hydrazinyl]-2-chlorobenzoic acid

InChI

InChI=1S/C14H10BrClN2O2/c15-12-4-2-1-3-9(12)8-17-18-10-5-6-13(16)11(7-10)14(19)20/h1-8,18H,(H,19,20)

InChI Key

MWDPDWXZPIBRTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=CC(=C(C=C2)Cl)C(=O)O)Br

Origin of Product

United States

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